![molecular formula C14H18N4 B7588097 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile, also known as CPP or CPPene, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. CPP has been studied extensively for its potential use in cancer treatment, as well as for its effects on the immune system, inflammation, and neuroprotection.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile involves its inhibition of PARP, which is an enzyme involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, if PARP is inhibited by 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile, the damaged DNA cannot be repaired, leading to cell death. This mechanism is particularly effective in cancer cells, which are more reliant on PARP for DNA repair than normal cells.
Biochemical and Physiological Effects:
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, modulation of the immune response, and neuroprotection. In cancer cells, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile causes DNA damage and cell death, while in immune cells it enhances their activity and function. In the brain, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to protect neurons from oxidative stress and inflammation, which can lead to neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile in lab experiments is its potency and selectivity for PARP, which makes it a powerful tool for studying the role of PARP in various biological processes. However, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile's effects on other cellular processes outside of PARP inhibition are not well understood, which can make it difficult to interpret some experimental results.
Future Directions
There are many potential future directions for research on 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile, including its use in combination with other cancer therapies, its application in immunotherapy, and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile's effects on other cellular processes and to develop more potent and selective PARP inhibitors. Overall, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has shown great promise as a tool for scientific research and as a potential therapeutic agent in a variety of diseases.
Synthesis Methods
The synthesis of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile involves several steps, starting with the reaction of 2-chloro-4-cyanopyridine with 4-(cyclopropylmethyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile. The overall yield of this process is typically around 30-40%.
Scientific Research Applications
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been used extensively in scientific research, particularly in the fields of cancer biology, immunology, and neurobiology. In cancer research, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP, which prevents cancer cells from repairing DNA damage. This leads to increased cancer cell death and improved treatment outcomes. 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has also been studied for its potential use in immunotherapy, as it can modulate the immune response and enhance the activity of immune cells such as T cells and natural killer cells. In neurobiology, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-10-13-3-4-16-14(9-13)18-7-5-17(6-8-18)11-12-1-2-12/h3-4,9,12H,1-2,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFIJVCRZVXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

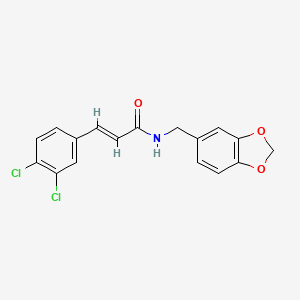
![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
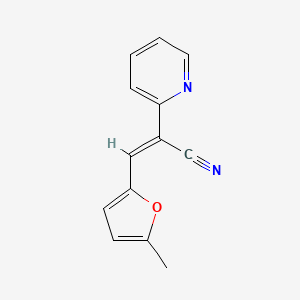
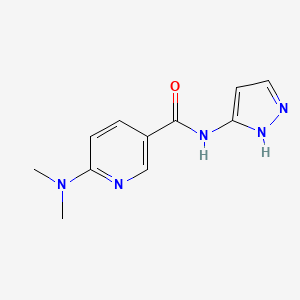
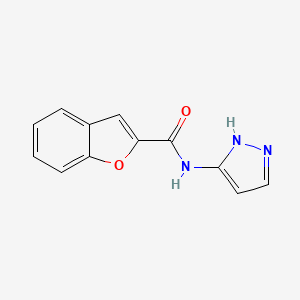
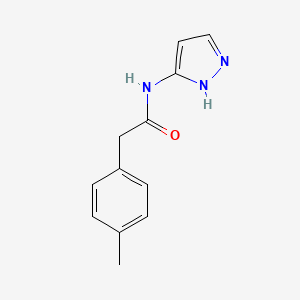

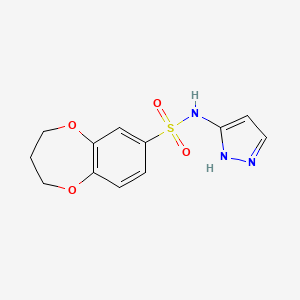
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
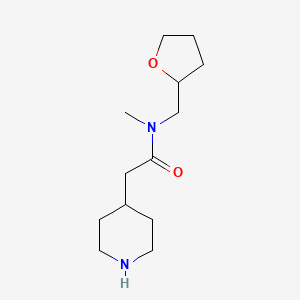
![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)
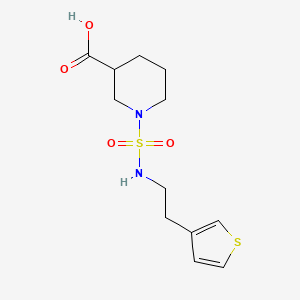
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)